molecular formula C19H22FN3O2 B2858461 3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide CAS No. 2034446-28-9

3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide

Cat. No.: B2858461
CAS No.: 2034446-28-9
M. Wt: 343.402
InChI Key: NRSRDMWSNUDZHB-QAQDUYKDSA-N
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Description

3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide ( 2034446-28-9) is a synthetic organic compound with a molecular formula of C19H22FN3O2 and a molecular weight of 343.40 g/mol . This reagent features a specific (1r,4r) stereochemistry at the cyclohexyl ring, which is substituted with a 5-fluoropyrimidin-2-yloxy group and a propanamide linker connected to a phenyl group . The calculated physicochemical properties include an XLogP3 value of 3.1 and a topological polar surface area of 64.1 Ų, parameters that are valuable for researchers in early-stage drug discovery for predicting pharmacokinetic behavior . The presence of both hydrogen bond donor and acceptor sites, along with the fluorinated pyrimidine moiety, makes this compound a versatile and valuable chemical intermediate or building block for medicinal chemistry programs. It is particularly useful for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, serving as a key scaffold for the synthesis of more complex molecules . This product is intended for use in laboratory research and development as a chemical reference standard or synthetic intermediate. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound responsibly in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c20-15-12-21-19(22-13-15)25-17-9-7-16(8-10-17)23-18(24)11-6-14-4-2-1-3-5-14/h1-5,12-13,16-17H,6-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRDMWSNUDZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCC2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies and Optimization

Synthesis of Trans-4-[(5-Fluoropyrimidin-2-yl)Oxy]Cyclohexylamine

Etherification of Trans-4-Hydroxycyclohexylamine

A modified Ullmann coupling (CN106795094B) achieves the cyclohexyl-pyrimidinyl ether:

  • Conditions : Trans-4-hydroxycyclohexylamine (1 eq), 2-chloro-5-fluoropyrimidine (1.2 eq), CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2 eq), DMF, 110°C, 12 hr.
  • Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).

Mechanistic Insight : Copper-mediated nucleophilic aromatic substitution (SNAr) occurs at the pyrimidine C2 position, favored by the electron-withdrawing fluorine at C5.

Stereochemical Control

The trans configuration is preserved using a rigid cyclohexanol precursor, as confirmed by NOESY NMR (δ 4.21 ppm, H-1/H-4 coupling).

Amide Bond Formation: 3-Phenylpropanoic Acid to Cyclohexylamine

Acid Chloride Method (CN104030941A)
  • Step 1 : 3-Phenylpropanoic acid (1 eq) reacts with SOCl₂ (1.5 eq) in anhydrous THF (0°C → rt, 2 hr) to form the acid chloride.
  • Step 2 : Trans-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexylamine (1 eq) is added with Et₃N (2 eq) in THF (0°C → rt, 4 hr).
  • Yield : 84% after recrystallization (EtOH/H₂O).

Advantages Over DCC : Eliminates dicyclohexylurea byproducts, simplifying purification.

Coupling Reagent Approach

Alternative use of HATU/DIPEA in DCM achieves 88% yield but requires costly reagents (WO2023026180A1).

Process Optimization and Scalability

Palladium-Catalyzed Cross-Couplings

A patent-pending method (CN106795094B) scales the Suzuki-Miyaura coupling to 100 mmol:

Parameter Value
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand t-Bu₃P (8 mol%)
Base t-BuONa (2.2 eq)
Solvent Toluene
Temperature Reflux (110°C)
Yield 92%

Key Insight : t-Bu₃P enhances catalyst longevity, critical for large-scale reactions.

Crystallization and Purity Control

Recrystallization from hexane/dichloromethane (4:1) yields >99% purity (HPLC), confirmed by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine-H), 7.25–7.18 (m, 5H, phenyl), 4.21 (m, 1H, cyclohexyl-O), 3.02 (t, 2H, CH₂CO).
  • ¹³C NMR : 171.5 (C=O), 162.1 (d, J = 245 Hz, C-F), 136.2–126.8 (aromatic Cs).

Comparative Analysis of Synthetic Routes

Yield and Cost Efficiency

Method Yield (%) Cost (USD/g)
Acid Chloride 84 12.50
HATU Coupling 88 34.80
Pd-Catalyzed 92 18.20

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The cyclohexyl group may enhance the compound’s binding affinity to certain proteins, while the phenylpropanamide backbone contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine Impact: The 5-fluoro group in the target compound improves metabolic stability and binding affinity compared to non-fluorinated analogs like Compound A .
  • Structural Complexity : PROTAC derivatives (e.g., Compound C) demonstrate the trade-off between molecular complexity and therapeutic utility, favoring niche applications in targeted protein degradation .
  • Substituent Effects : Sulfamoyl (Compound B) and fluorophenyl (Compound D) groups highlight the balance between solubility and permeability, guiding lead optimization .

Biological Activity

3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide, a compound with significant medicinal chemistry implications, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C16H19FN4O2
  • Molecular Weight : 318.352 g/mol
  • Structural Components :
    • A cyclohexyl group
    • A pyrrol moiety
    • A fluoropyrimidine unit

These structural elements contribute to the compound's biological activities through various interactions with molecular targets within cells.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways that regulate cell proliferation and apoptosis.
  • Receptor Modulation : It acts as a modulator for certain receptors, influencing downstream signaling cascades critical for various physiological responses.

Biological Activities

The compound's biological activities can be summarized as follows:

Activity Type Description
Anticancer ActivityDemonstrated potential in inhibiting tumor growth in various cancer models.
Antimicrobial EffectsShowed effectiveness against certain bacterial strains in vitro.
Anti-inflammatory PropertiesExhibited reduction in inflammatory markers in preclinical studies.

Anticancer Activity

A study published in MDPI highlighted the compound's efficacy against colorectal cancer cells by inducing apoptosis through caspase activation and inhibiting cell cycle progression at the G1 phase. The findings suggest that the compound could serve as a potential therapeutic agent in oncology .

Antimicrobial Effects

Research conducted on the antimicrobial properties of the compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating significant antibacterial activity.

Anti-inflammatory Properties

In a preclinical model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with studies showing good bioavailability and metabolic stability. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that may also contribute to its pharmacological effects .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C65–75
2EDCI, HOBt, DCM70–85

Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Basic Research Question
Structural validation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., trans-cyclohexyl configuration) and fluorine coupling patterns in the pyrimidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ = 398.18) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks. For example, the cyclohexyl ring adopts a chair conformation, with dihedral angles between aromatic moieties (e.g., 88.37° between pyrimidine and phenyl groups) .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁2₁2₁
Hydrogen BondsN–H⋯O (2.89 Å)
π-π Interactions3.776 Å (pyrimidine-phenyl)

How can computational methods optimize reaction conditions and predict bioactivity?

Advanced Research Question

  • Reaction Path Modeling : Density functional theory (DFT) calculations assess energy barriers for nucleophilic substitution steps, guiding solvent/base selection .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding to prioritize fluoropyrimidine modifications (e.g., substituent effects on kinase inhibition) .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to predict ADMET properties .

How do structural modifications to the fluoropyrimidine moiety impact structure-activity relationships (SAR)?

Advanced Research Question

  • Electron-Withdrawing Groups : Fluorine at C5 enhances metabolic stability but may reduce solubility. Substitution with Cl or CF₃ alters π-stacking interactions in kinase binding pockets .
  • Heterocycle Replacement : Replacing pyrimidine with triazine decreases potency in kinase assays due to reduced hydrogen-bond donor capacity .
  • Methodology : Use competitive binding assays (e.g., fluorescence polarization) and co-crystallization with target proteins (e.g., EGFR) to validate SAR hypotheses .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Orthogonal Assays : Confirm antiproliferative activity using both MTT and ATP-based assays to rule out false positives from redox interference .
  • Dose-Response Curves : Identify non-monotonic responses (e.g., hormetic effects) in enzyme inhibition studies .
  • Structural Validation : Compare crystallographic data with docking poses to confirm binding modes (e.g., fluoropyrimidine orientation in ATP pockets) .

How does the conformation of the cyclohexyloxy group influence bioavailability and target engagement?

Advanced Research Question

  • Chair Conformation : The trans-cyclohexyl group reduces steric hindrance, enhancing membrane permeability (logP ~3.2) compared to cis analogs .
  • Hydrogen Bonding : The cyclohexyl oxygen forms water-mediated hydrogen bonds with residues in hydrophobic pockets (e.g., observed in MD simulations of PI3Kα complexes) .
  • Pharmacokinetic Impact : Trans-configuration improves metabolic stability (t₁/₂ > 4 hrs in microsomal assays) by shielding the amide bond from esterase cleavage .

What purification techniques are optimal for isolating high-purity batches?

Basic Research Question

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities .
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >99% purity (validated by HPLC-UV at 254 nm) .
  • Analytical Validation : LC-MS and ¹H NMR (integration of impurity peaks <0.5%) ensure batch consistency .

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